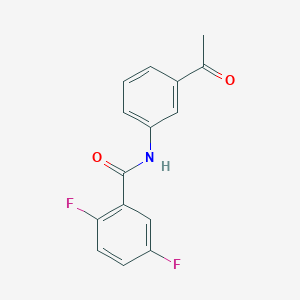

N-(3-acetylphenyl)-2,5-difluorobenzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCULGIXGJVOFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : Substitution with fluorine (as in the target compound) generally improves metabolic stability and binding affinity compared to chlorine due to stronger C–F bonds and reduced steric hindrance .

- Heterocyclic Additions : Compounds with thiazole or pyrimidine moieties (e.g., ) exhibit enhanced biological activity but may face synthetic complexity and bioavailability challenges.

Physicochemical Properties

- Stability: Fluorine substitutions reduce susceptibility to oxidative degradation compared to non-fluorinated analogues .

- Polymorphism : Difluorobenzamide derivatives (e.g., N-(3,5-difluorophenyl)-2,4-difluorobenzamide) exhibit polymorphism, with mechanical properties varying by 30–50% between forms, impacting formulation strategies .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(3-acetylphenyl)-2,5-difluorobenzamide to ensure high yield and purity?

- Methodological Answer: Multi-step organic synthesis should employ inert atmospheres (nitrogen/argon) to prevent side reactions with moisture or oxygen. Solvent selection (e.g., DMF or THF) and temperature control (0–60°C) are critical for intermediate stability. Reaction progress can be monitored via TLC or HPLC, with purification steps like column chromatography to isolate the final product. Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer:

- Structural Confirmation: Use H/C NMR and FT-IR to verify functional groups (e.g., acetyl, benzamide).

- Purity Assessment: HPLC or GC-MS to detect impurities (<95% purity requires re-crystallization).

- Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves 3D conformation and halogen bonding patterns.

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] peak at 290.29) .

Q. How does the presence of fluorine substituents influence the compound's physical and chemical properties?

- Methodological Answer: Fluorine atoms increase lipophilicity (logP ~2.8) and metabolic stability due to electronegativity and C-F bond strength. Solubility in polar solvents (e.g., DMSO) can be quantified via shake-flask assays. Stability under acidic/basic conditions (pH 1–12) should be tested using UV-Vis spectroscopy to identify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer:

- Systematic Modifications: Synthesize analogs with varied halogen positions (e.g., 2,4-difluoro vs. 3,5-difluoro) to assess bioactivity shifts.

- In Vitro Assays: Use fluorescence-based assays (e.g., lipid metabolism models ) to measure IC values.

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinities to targets like ABCA1 transporters .

Q. What methodologies are recommended for investigating the compound's interactions with biological targets?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (e.g., values) to immobilized enzymes.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Mutagenesis Studies: CRISPR-Cas9-edited cell lines identify critical residues for binding .

Q. How should contradictions in bioactivity data between different experimental models be addressed?

- Methodological Answer: Cross-validate results using orthogonal assays (e.g., fluorescence assays vs. radioligand binding). Control for model-specific variables (e.g., cell membrane permeability in immortalized vs. primary cells). Statistical meta-analysis (e.g., Forest plots) identifies outliers due to experimental noise .

Q. What strategies optimize the compound's solubility and stability for in vivo studies?

- Methodological Answer:

- Salt Formation: Test hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) for targeted release.

- Nanoformulations: Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Q. What computational approaches predict the compound's reactivity and potential metabolites?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.